molecular formula C15H12N2O2S B3342958 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one CAS No. 448906-49-8

1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one

Cat. No.: B3342958
CAS No.: 448906-49-8
M. Wt: 284.3 g/mol
InChI Key: OBBRJNFGRVYPAJ-UHFFFAOYSA-N
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Description

1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one ( 448906-49-8) is a synthetic small molecule with a molecular formula of C 15 H 12 N 2 O 2 S and a molecular weight of 284.33 g/mol . This compound features a molecular scaffold combining indole and thiazole heterocycles, structures that are prevalent in medicinal chemistry and known for conferring a wide range of biological activities . While specific biological data for this exact compound is limited in the current literature, a closely related methyl ester analog, 2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic Acid Methyl Ester (ITE), has been identified as a high-affinity endogenous agonist of the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor that plays a complex role in regulating immune responses, cell differentiation, and proliferation. In the context of oncology research, activation of AHR by ITE has been shown to significantly inhibit glioma cell migration and invasion in both in vitro wound-healing assays and mouse xenograft models . The proposed mechanism involves the AHR-dependent downregulation of MYH9, a gene encoding a component of non-muscle myosin IIA (NMIIA) which is essential for cytoskeletal contraction and cellular motility in a three-dimensional environment . This suggests that indole-carbonyl-thiazole derivatives represent a valuable chemical class for probing AHR pathways and investigating novel mechanisms to block cancer cell invasion. The indole moiety is a privileged structure in drug discovery, with derivatives demonstrating diverse pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial effects . This product is intended for research purposes such as exploring structure-activity relationships (SAR) within this compound class, developing new AHR-targeted chemical probes, and investigating mechanisms of cell migration. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[2-(1H-indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-2-13(18)12-8-20-15(17-12)14(19)10-7-16-11-6-4-3-5-9(10)11/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBRJNFGRVYPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581329
Record name 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448906-49-8
Record name 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole-3-carboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by its electron-rich nature. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one

The synthesis of this compound typically involves the reaction of indole derivatives with thiazole moieties. One common method is the Knoevenagel condensation , which allows for the formation of carbon-carbon bonds between indole and thiazole derivatives. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid to facilitate the reaction.

General Procedure for Synthesis

  • Reactants : Indole-3-carboxaldehyde and thiazole derivatives.
  • Reagents : Glacial acetic acid, ethanol.
  • Procedure :
    • Combine the reactants in a solvent.
    • Heat under reflux for several hours.
    • Cool the mixture and precipitate the product by adding water.
    • Filter and purify through recrystallization.

This method has been shown to yield high purity levels of the target compound, confirmed by spectral analysis (NMR, IR) .

Antimicrobial Properties

Research indicates that 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, it was found that the compound demonstrated potent inhibitory effects, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives. For instance, compounds containing indole and thiazole moieties have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

StudyFindings
Demonstrated high antimicrobial activity against Staphylococcus aureus and E. coli.
Showed significant cytotoxic effects on breast cancer cell lines (MCF-7).
Indicated potential as a lead compound for drug development due to its unique structure and activity profile.

Applications in Material Science

Beyond biological applications, this compound has potential uses in material science. Its unique structural features allow for modifications that can enhance properties such as conductivity or thermal stability. Research into polymer composites incorporating indole-thiazole derivatives suggests improved mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Ketone Moieties

a. (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Compound 4, )

  • Structure: Indole-3-yl group connected to an α,β-unsaturated ketone with a dimethylamino substituent.
  • Synthesis : Optimized via substitutions and condensations starting from 1H-indole, achieving high purity.
  • Activity : Serves as an intermediate for anticancer drugs, suggesting the indole-ketone framework’s relevance in oncology.
  • Comparison: Unlike the target compound, this lacks the thiazole ring, which may reduce metabolic stability or alter binding specificity.

b. 3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (12b, )

  • Structure : Indole and imidazole linked via a propan-1-one core.
  • Activity : Imidazole’s basic nitrogen may enhance solubility and receptor interactions (e.g., via hydrogen bonding).
  • Comparison : The thiazole in the target compound could offer different electronic properties (e.g., sulfur’s polarizability) and conformational rigidity compared to imidazole, influencing target selectivity .
Thiazole-Containing Analogues

a. 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one ()

  • Structure: Thiazole with an aminomethyl substituent and propan-1-one.
  • Comparison: The aminomethyl group may improve aqueous solubility but diminish lipophilicity compared to the indole-carbonyl group in the target compound. This could affect blood-brain barrier penetration or protein binding .
Propan-1-one Derivatives with Pharmacological Relevance

a. 4-CMC (Clephedrone, )

  • Structure: 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one.
  • Activity: Cathinone derivative with stimulant effects via monoamine transporter inhibition.
  • Comparison : The target compound’s indole-thiazole system likely reduces CNS activity compared to 4-CMC’s phenylamine scaffold. However, the ketone moiety in both compounds may stabilize conformations critical for target engagement .

b. 4-Fluoromethcathinone (4-FMC, )

  • Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.
  • Properties : Water-soluble hydrochloride salt; fluorination enhances metabolic stability.
Electronic Properties (Multiwfn Analysis, )
  • Electrostatic Potential (ESP): The indole-thiazole system in the target compound likely exhibits distinct electron-rich (indole) and electron-deficient (thiazole) regions, influencing interactions with charged residues in enzymes.
  • Orbital Composition: Comparative HOMO-LUMO gap analysis with analogues (e.g., ’s enone) could predict redox reactivity or charge-transfer interactions .
Docking Studies (AutoDock4, )
  • Flexible Receptor Modeling : The thiazole’s sulfur may form van der Waals interactions with hydrophobic pockets, while the indole carbonyl could hydrogen-bond to catalytic residues. This contrasts with ’s imidazole-based compound, which may favor polar interactions .

Data Tables

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Activities Reference
Target Compound 312.35 Indole, Thiazole, Propan-1-one Anticancer (hypothesized) -
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one 242.29 Indole, α,β-Unsaturated Ketone Anticancer intermediate
4-CMC 199.66 Chlorophenyl, Methylamino, Propan-1-one CNS Stimulant
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one 170.23 Thiazole, Aminomethyl, Propan-1-one Antimicrobial (hypothesized)

Biological Activity

1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one is a complex organic compound characterized by the presence of both indole and thiazole moieties. This compound is noted for its diverse biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The indole derivatives are particularly significant in medicinal chemistry due to their ability to interact with various biological targets.

PropertyValue
IUPAC Name1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
Molecular Weight284.3 g/mol
CAS Number448906-49-8
Chemical FormulaC15H12N2O2S

Anticancer Properties

Research has indicated that compounds similar to 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting anti-apoptotic proteins.

A recent study highlighted the compound's potential as an apoptosis enhancer, suggesting it may inhibit specific proteins associated with cancer cell survival, thereby promoting cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

For example, derivatives related to this compound were found to exhibit MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, showcasing their potential as effective antimicrobial agents .

Enzyme Inhibition

Additionally, 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one has been studied for its enzyme inhibitory activities. It has shown promising results as an inhibitor of urease, with IC50 values indicating potent inhibition compared to standard inhibitors . This property is particularly relevant in the context of treating infections caused by urease-producing bacteria.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets:

  • Indole Moiety : Known for its ability to bind to receptors and enzymes, modulating their activity.
  • Thiazole Ring : Enhances binding affinity and specificity towards biological targets.

This dual interaction mechanism may explain the compound's diverse biological effects, including its anticancer and antimicrobial activities.

Study on Anticancer Effects

A study published in a peer-reviewed journal reported on the synthesis and evaluation of indole-thiazole derivatives for anticancer activity. The findings suggested that these derivatives could significantly inhibit tumor growth in vitro and in vivo models through apoptosis induction mechanisms .

Evaluation of Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole-bearing compounds similar to 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one. It was found that these compounds not only inhibited bacterial growth but also demonstrated a capacity to disrupt biofilm formation, which is critical in treating chronic infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one, and how can side reactions be minimized?

  • Methodological Answer: The synthesis typically involves coupling indole-3-carbonyl derivatives with thiazole intermediates. A common approach includes:

Thiazole core formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions.

Indole coupling : Amide bond formation between the thiazole-carboxylic acid and indole-3-amine using coupling agents like EDCI/HOBt.

  • Critical steps :
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
  • Recrystallization from ethanol/water mixtures to isolate high-purity crystals.
  • Side reactions : Over-alkylation of the thiazole nitrogen can occur; using stoichiometric control and low temperatures (0–5°C) mitigates this .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are essential for verifying the indole-thiazole scaffold. Key signals include:
  • Indole NH proton at δ 10.5–11.5 ppm (broad singlet).
  • Thiazole C-2 proton at δ 7.8–8.2 ppm (singlet).
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 311.0825 for C16_{16}H13_{13}N2_{2}O2_{2}S).
  • FTIR : Stretching vibrations for carbonyl groups (1680–1700 cm1^{-1}) and aromatic C–H bonds (3050–3100 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the indole-thiazole hybrid in biological systems?

  • Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The indole-thiazole system often exhibits low HOMO-LUMO gaps (~4.5 eV), indicating potential electron-transfer interactions.
  • Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to targets like cytochrome P450 or kinases. The thiazole ring’s sulfur atom may coordinate with metal ions in enzyme active sites.
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.8 suggests moderate lipophilicity) .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50} values in kinase assays) be resolved?

  • Methodological Answer:

  • Assay standardization :
  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Data normalization : Apply Z-score analysis to account for batch effects.
  • Structural analogs : Compare with derivatives (e.g., replacing the propanone group with ethyl esters) to identify structure-activity relationships (SAR) .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

  • Methodological Answer:

  • Solvent selection : Slow evaporation from DMSO/acetone mixtures (1:3) often yields single crystals.
  • Temperature gradients : Cooling from 40°C to 4°C at 2°C/hour promotes ordered crystal packing.
  • SHELX refinement : Use SHELXL-2018 for structure solution. The indole-thiazole dihedral angle (~15°) and hydrogen-bonding networks (N–H···O=C) are critical for validating the model .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one

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